molecular formula C12H15NO5 B2741005 3-(3,4-Dimethoxybenzamido)propanoic acid CAS No. 446828-77-9

3-(3,4-Dimethoxybenzamido)propanoic acid

Cat. No.: B2741005
CAS No.: 446828-77-9
M. Wt: 253.254
InChI Key: NNSCJPXPZLCMOL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzamido)propanoic acid is a synthetic organic compound characterized by a benzamide moiety substituted with two methoxy groups at the 3- and 4-positions, linked to a propanoic acid chain via an amide bond. For example, compounds like 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) and its esters are highlighted for their antioxidant properties and involvement in microbial metabolism . The dimethoxy substitution in the target compound may influence its lipophilicity, stability, and interaction with biological targets compared to hydroxylated analogs .

Properties

IUPAC Name

3-[(3,4-dimethoxybenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-9-4-3-8(7-10(9)18-2)12(16)13-6-5-11(14)15/h3-4,7H,5-6H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSCJPXPZLCMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzamido)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods focus on improving yield, purity, and cost-effectiveness while ensuring environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amido group can be reduced to an amine under suitable conditions.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Nitrated or halogenated benzene derivatives.

Scientific Research Applications

3-(3,4-Dimethoxybenzamido)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzamido)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(3,4-Dihydroxyphenyl)propanoic Acid (Dihydrocaffeic Acid)

  • Structure: Features a catechol (3,4-dihydroxy) group on the phenyl ring and a propanoic acid chain.
  • Bioactivity : Exhibits potent antioxidant activity via both hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms. Demonstrates anti-inflammatory, anti-diabetic, and neuroprotective effects .

3-(3,4,5-Trimethoxyphenyl)propanoic Acid

  • Structure : Contains three methoxy groups on the phenyl ring.
  • Key Differences : Increased methoxy substitution enhances steric bulk and lipophilicity compared to the target compound.

3,4-Dimethoxyphenylacetic Acid

  • Structure: Shorter acetic acid chain (C2) vs. the propanoic acid (C3) chain in the target compound.
  • Key Differences : The shorter chain may reduce steric hindrance and alter metabolic pathways.
  • Applications : Primarily used as a chemical building block in synthesis .

3-(Methylthio)propanoic Acid Esters

  • Structure : Contains a methylthio (-SCH₃) group instead of the benzamido moiety.
  • Key Differences : The thioether group increases volatility, making these esters prominent in pineapple aroma profiles .

Research Findings and Data Tables

Antioxidant Activity Comparison

Compound DPPH Radical Scavenging (IC₅₀, μM) Lipid Peroxidation Inhibition (APPH assay, %) Mechanism Dominance Reference ID
Caffeic acid phenethyl ester (CAPE) 12.5 ± 1.2 85 ± 3 ET (DPPH), HAT (APPH)
Dihydrocaffeic acid phenethyl ester 18.3 ± 1.5 78 ± 4 Mixed HAT/ET
3-(3,4-Dimethoxybenzamido)propanoic acid* Not reported Not reported Inferred ET/HAT

*Data inferred from structural analogs; direct studies unavailable.

Metabolic Pathway Insights

  • Microbial Metabolism: Hydroxylated analogs (e.g., 3-(3',4'-dihydroxyphenyl)propanoic acid) undergo β-oxidation to yield 3,4-dihydroxybenzoic acid, a key metabolite with anti-cancer activity. Dimethoxy-substituted compounds may resist dehydroxylation, altering their metabolic fate .
  • Bioavailability : Methoxy groups in the target compound may slow phase I metabolism (e.g., demethylation), extending half-life compared to hydroxylated derivatives .

Biological Activity

3-(3,4-Dimethoxybenzamido)propanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H15N1O4
  • Molecular Weight : 251.25 g/mol
  • CAS Number : 446828-77-9

The compound features a propanoic acid backbone with a benzamide substituent that contains two methoxy groups on the aromatic ring, contributing to its solubility and reactivity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic processes .

The biological activity of this compound can be attributed to several key mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Antioxidant Activity : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

In Vitro Studies

A series of studies have been conducted to evaluate the efficacy of this compound:

Study TypeCell LineConcentration (µM)Effect
CytotoxicityMCF-7 (Breast Cancer)10-50Induced apoptosis
AntimicrobialE. coli100Inhibited growth
AntifungalC. albicans50Reduced viability

These studies highlight the compound's potential as both an anticancer agent and an antimicrobial agent.

In Vivo Studies

Further research is needed to validate these findings in vivo. Preliminary animal studies suggest that administration of this compound can reduce tumor size in xenograft models without significant toxicity .

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